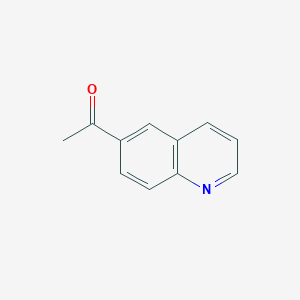

6-Acetylquinoline

Description

The exact mass of the compound 1-(Quinolin-6-yl)ethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87613. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-quinolin-6-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8(13)9-4-5-11-10(7-9)3-2-6-12-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYIZWZRYFGYDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293171 | |

| Record name | 1-(quinolin-6-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73013-68-0 | |

| Record name | 1-(6-Quinolinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73013-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 87613 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073013680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 73013-68-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(quinolin-6-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(quinolin-6-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Acetylquinoline and its Derivatives

Abstract: The 6-acetylquinoline scaffold is a cornerstone in medicinal chemistry and materials science, serving as a critical intermediate for a wide array of novel compounds.[1][2][3][4] Its presence in molecules with significant therapeutic potential, including anticancer, antimalarial, and anti-inflammatory agents, underscores the importance of robust and versatile synthetic methodologies.[2][5][6] This guide provides an in-depth analysis of the core synthetic strategies for obtaining this compound, designed for researchers, chemists, and drug development professionals. We will dissect classical methods such as Friedel-Crafts acylation and explore modern, high-efficiency techniques including palladium-catalyzed carbonylations. Each section explains the underlying reaction mechanisms, provides detailed, field-proven protocols, and offers a comparative analysis to guide method selection for specific research and development objectives.

Introduction: The Strategic Importance of the this compound Moiety

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is recognized as a "privileged scaffold" in drug discovery.[2][4] Its structural versatility allows for the generation of a vast library of derivatives with a broad spectrum of biological activities. The introduction of an acetyl group at the 6-position creates this compound (1-(Quinolin-6-yl)ethanone), a key building block that offers a reactive handle for further molecular elaboration.[1][3] This ketone functionality can be readily transformed into a variety of other functional groups or used as a connection point for building more complex molecules, making it an invaluable precursor for novel compound synthesis.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly categorized into two main approaches: direct functionalization of a pre-formed quinoline ring and construction of the quinoline ring with the acetyl moiety already incorporated or masked. The choice of strategy depends on factors such as starting material availability, desired scale, and tolerance for specific reaction conditions.

Diagram 1: Major Synthetic Pathways to this compound

Caption: Comparative overview of primary synthetic routes.

Direct Functionalization of the Quinoline Core

These methods begin with a quinoline scaffold and introduce the acetyl group at the C-6 position.

Friedel-Crafts Acylation of Quinoline

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution method for introducing an acyl group onto an aromatic ring.[7][8]

Mechanism & Causality: The reaction proceeds by generating a highly electrophilic acylium ion from an acyl halide (e.g., acetyl chloride) or anhydride using a strong Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃).[7][9] This acylium ion then attacks the electron-rich benzene portion of the quinoline ring. However, this reaction is not without its challenges. The nitrogen atom in the pyridine ring acts as a Lewis base and readily complexes with the AlCl₃ catalyst.[10] This deactivates the entire ring system towards electrophilic attack and requires a stoichiometric amount or even an excess of the catalyst.[8] The substitution typically occurs on the benzene ring (positions 5, 6, 7, 8) rather than the electron-deficient pyridine ring, with the 6- and 8-isomers often being the major products.

Diagram 2: Mechanism of Friedel-Crafts Acylation

Caption: Generation and attack of the acylium electrophile.

Experimental Protocol: Friedel-Crafts Acylation

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend anhydrous aluminum trichloride (AlCl₃, 2.5 eq.) in a suitable solvent such as nitrobenzene or carbon disulfide.

-

Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. Slowly add acetyl chloride (1.2 eq.) to the mixture while stirring.

-

Substrate Addition: After the formation of the catalyst-acyl chloride complex, add quinoline (1.0 eq.) dropwise, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction by TLC.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.

-

Extraction & Purification: Make the aqueous layer basic with a NaOH solution. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to separate the 6- and 8-isomers.

Palladium-Catalyzed Carbonylative Coupling

Modern synthetic chemistry offers more selective and milder alternatives, such as palladium-catalyzed reactions. Aminocarbonylation of 6-haloquinolines (e.g., 6-iodoquinoline) provides an efficient route to quinoline-6-carboxamides, which can be further converted to ketones.[11] More direct methods involve coupling with organometallic reagents.

Mechanism & Causality: This approach utilizes a palladium catalyst, typically with a phosphine ligand, to couple a 6-haloquinoline with a source of the acetyl group. For instance, a Negishi or Stille coupling with an acetyl-containing organometallic reagent can be employed. A highly effective modern method is the palladium-catalyzed aminocarbonylation, which introduces a carbonyl group using carbon monoxide (CO).[11] By carefully selecting the ligand and reaction conditions, one can favor double carbonylation to produce 2-ketocarboxamides (glyoxylamides) directly.[11]

Experimental Protocol: Palladium-Catalyzed Double Carbonylation (Illustrative) [11]

-

Setup: To a high-pressure autoclave, add 6-iodoquinoline (1.0 eq.), Pd(OAc)₂ (0.025 eq.), triphenylphosphine (PPh₃, 2 eq. relative to Pd), and an amine nucleophile (e.g., morpholine, 1.5 eq.) in a dry solvent like DMF.

-

Reaction: Purge the autoclave with argon, then pressurize with carbon monoxide (CO) to 40 bar. Heat the reaction to 100 °C and stir for 6-12 hours.

-

Workup: After cooling and carefully venting the CO, dilute the reaction mixture with an organic solvent and water.

-

Extraction & Purification: Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting glyoxylamide derivative by column chromatography.

Quinoline Ring Construction Strategies

These "bottom-up" approaches build the quinoline ring from acyclic precursors, which is particularly useful when the required substituted anilines are readily available.

Skraup and Doebner-von Miller Reactions

The Skraup and its variation, the Doebner-von Miller reaction, are classic methods for quinoline synthesis.[12][13][14][15] To synthesize a 6-substituted quinoline, a para-substituted aniline is required.

Mechanism & Causality: The reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[12][14] This unsaturated carbonyl is often generated in situ. For example, in the classic Skraup synthesis, glycerol is dehydrated by sulfuric acid to form acrolein.[15][16] The reaction proceeds via a Michael addition of the aniline to the unsaturated carbonyl, followed by acid-catalyzed cyclization and subsequent oxidation to form the aromatic quinoline ring.[12][13] To obtain this compound via this route, one would ideally start with 4-aminoacetophenone. The harsh, strongly acidic and oxidative conditions can be a limitation.

Experimental Protocol: Doebner-von Miller Synthesis (Conceptual)

-

Setup: In a flask equipped with a reflux condenser, dissolve 4-aminoacetophenone (1.0 eq.) in a mixture of concentrated sulfuric acid and water.

-

Reagent Addition: Add an oxidizing agent (e.g., arsenic acid or the nitro compound corresponding to the starting aniline).[12]

-

Carbonyl Source: Slowly add methyl vinyl ketone (an α,β-unsaturated ketone) while controlling the exothermic reaction.

-

Reaction: Heat the mixture under reflux for several hours.

-

Workup & Purification: Cool the reaction, pour it onto ice, and neutralize with a strong base. Extract the product with an organic solvent and purify by distillation or chromatography.

Combes Quinoline Synthesis

The Combes synthesis is another acid-catalyzed method that condenses an aniline with a β-diketone to form a substituted quinoline.[6][17][18][19]

Mechanism & Causality: The reaction begins with the formation of a Schiff base/enamine intermediate from the aniline and one of the diketone's carbonyls.[19][20] This is followed by an intramolecular electrophilic aromatic substitution (the cyclization), which is the rate-determining step, and subsequent dehydration to yield the aromatic quinoline.[19][20] Using 4-aminoacetophenone and acetylacetone would, in principle, lead to a quinoline with an acetyl group at the 6-position and methyl groups at the 2- and 4-positions.

Method Selection and Comparative Analysis

Choosing the optimal synthetic route requires balancing several factors, including substrate availability, scalability, regioselectivity, and reaction conditions.

| Method | Precursor(s) | Key Reagents | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Quinoline | Acetyl Chloride, AlCl₃ | Direct, uses simple reagents | Poor regioselectivity (isomer mix), harsh conditions, requires >1 eq. of catalyst.[8] |

| Pd-Catalyzed Carbonylation | 6-Iodoquinoline | CO, Pd Catalyst, Amine | High selectivity, milder conditions, good functional group tolerance.[11] | Requires specialized equipment (autoclave), CO gas is toxic, catalyst cost. |

| Doebner-von Miller | 4-Aminoacetophenone | α,β-Unsaturated Ketone, H₂SO₄, Oxidant | One-pot ring formation, uses basic building blocks. | Very harsh conditions (strong acid, high temp), potentially low yields, polymerization side-reactions.[5] |

| Combes Synthesis | 4-Aminoacetophenone | β-Diketone, H₂SO₄ | Good for 2,4-disubstituted quinolines, one-pot procedure.[19] | Harsh acidic conditions, limited to specific substitution patterns.[19] |

Conclusion and Future Outlook

The synthesis of this compound remains a field of active development. While classical methods like Friedel-Crafts acylation and Skraup-type reactions provide foundational routes, they are often hampered by harsh conditions and lack of selectivity. Modern palladium-catalyzed cross-coupling and carbonylation reactions offer a superior level of precision and are more amenable to the synthesis of complex, functionalized derivatives needed for drug discovery.[11][21][22][23] Future research will likely focus on developing even more efficient and sustainable catalytic systems, including biocatalytic Friedel-Crafts reactions and transition-metal-free protocols, to further streamline the production of this vital chemical intermediate.[5][24]

References

- Benchchem. Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.

- ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.

- Wikipedia. Doebner–Miller reaction.

- ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.

- NIH. Recent Advances in Metal-Free Quinoline Synthesis. PMC.

- BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.

- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- ResearchGate. Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation.

- Cambridge University Press. Combes Quinoline Synthesis.

- PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

- Sigma-Aldrich. Friedel–Crafts Acylation.

- YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.

- Quora. Why is a Friedel-Crafts reaction not possible on Quinoline?.

- Organic Chemistry Portal. Friedel-Crafts Acylation.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery.

- Wikipedia. Combes quinoline synthesis.

- ResearchGate. (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo...

- ResearchGate. Synthesis of quinolines through intramolecular Friedel–Crafts acylation.

- SciSpace. Synthesis of derivatives of quinoline.

- PubMed Central. Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation.

- Benchchem. An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethylquinoline via the Combes Reaction.

- Organic Chemistry Portal. Synthesis of quinolines.

- Google Patents. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.

- Organic Chemistry Portal. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis.

- RSC Publishing. Palladium-catalyzed cascade synthesis of tricyclic quinolin-2(1H)-ones from 1,7-enynes and hydroxylamines - Organic Chemistry Frontiers.

- NIH. Biocatalytic Friedel‐Crafts Reactions. PMC.

- NIH. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides.

- ResearchGate. Palladium catalyzed dihydroquinoline synthesis from MBH alcohol.

- PubMed. Quinoline as a privileged scaffold in cancer drug discovery.

- Journal of Chemical Science. 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies.

- Benchchem. Application of 6-Hydroxyquinoline in Organic Synthesis: Detailed Application Notes and Protocols.

- PubMed. An overview of quinoline as a privileged scaffold in cancer drug discovery.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. quora.com [quora.com]

- 11. Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scispace.com [scispace.com]

- 17. iipseries.org [iipseries.org]

- 18. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 19. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]

- 22. Palladium-catalyzed cascade synthesis of tricyclic quinolin-2(1H)-ones from 1,7-enynes and hydroxylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 23. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Biocatalytic Friedel‐Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6-Acetylquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of 6-acetylquinoline, a heterocyclic aromatic ketone with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of data points to offer insights into the experimental context and practical implications of these properties for researchers in the field.

Introduction: The Significance of the Quinoline Scaffold

Quinoline, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[3][4][5][6] The introduction of an acetyl group at the 6-position of the quinoline ring system creates this compound, a molecule with modulated electronic and steric characteristics that offer unique opportunities for the design of novel therapeutic agents and functional materials.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its application, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation in drug development.

Core Molecular Attributes

| Property | Value | Source |

| CAS Number | 73013-68-0 | [7] |

| Molecular Formula | C₁₁H₉NO | [7] |

| Molecular Weight | 171.20 g/mol | [7] |

| Appearance | Light yellow to yellow solid | [8] |

Thermal and Physical Properties

The melting and boiling points are critical indicators of a compound's purity and thermal stability.

| Property | Value | Notes | Source |

| Melting Point | 77 °C | Experimental value. | [8] |

| Boiling Point | 145 °C | At a reduced pressure of 2 Torr. | [8] |

| Density | 1.154 ± 0.06 g/cm³ | Predicted value. | [8] |

The solid nature of this compound at room temperature simplifies handling and storage, while its boiling point under reduced pressure suggests that vacuum distillation is a viable purification method.

Acidity and Basicity: The pKa Value

The basicity of the quinoline nitrogen is a key determinant of the molecule's behavior in biological systems and its utility in chemical reactions.

| Property | Value | Notes | Source |

| pKa | 3.99 ± 0.10 | Predicted value for the conjugate acid. | [8] |

The predicted pKa of approximately 3.99 indicates that this compound is a weak base. This value is crucial for understanding its ionization state at physiological pH and for developing appropriate purification and formulation strategies. For context, the experimental pKa of the parent quinoline is approximately 4.9.[9] The electron-withdrawing nature of the acetyl group at the 6-position is expected to decrease the basicity of the quinoline nitrogen, which is consistent with the predicted lower pKa value.

Solubility Profile

-

Aqueous Solubility : Given the aromatic, heterocyclic nature of the molecule, this compound is expected to have low solubility in water.

-

Organic Solvents : Based on the properties of related compounds like 6-aminoquinoline and 6-methylquinoline, it is anticipated to be soluble in polar organic solvents such as methanol, ethanol, and chloroform.[10][11]

Experimental Protocol for Solubility Determination (Gravimetric Method)

For researchers requiring precise solubility data, the following gravimetric method is a reliable approach:

-

Preparation of Saturated Solution : Add an excess of this compound to a known volume of the desired solvent in a sealed container.

-

Equilibration : Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Allow the undissolved solid to settle. A centrifugation step can be employed to ensure a clear supernatant.

-

Sample Collection : Carefully withdraw a known volume of the clear, saturated supernatant.

-

Solvent Evaporation : Transfer the collected supernatant to a pre-weighed, dry container and evaporate the solvent completely under reduced pressure or gentle heating.

-

Mass Determination : Dry the container with the solid residue to a constant weight in a desiccator and record the final mass.

-

Calculation : The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used.

Synthesis of this compound: A Practical Approach

The Friedel-Crafts acylation is a classic and effective method for the synthesis of aryl ketones, and it can be adapted for the preparation of this compound from quinoline.[5][12][13]

Reaction Scheme:

Figure 1: General scheme for the Friedel-Crafts acylation of quinoline.

Detailed Experimental Protocol: Friedel-Crafts Acylation of Quinoline

-

Causality : This protocol utilizes a strong Lewis acid, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion from an acylating agent like acetyl chloride or acetic anhydride. The electron-rich quinoline ring then acts as a nucleophile, attacking the acylium ion in an electrophilic aromatic substitution reaction. The 6-position is a favorable site for substitution due to the directing effects of the heterocyclic ring.

-

Self-Validating System : The success of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting material (quinoline) and the appearance of a new, typically more polar, product spot. The identity and purity of the final product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS).

-

Step-by-Step Methodology :

-

Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or nitrobenzene).

-

Formation of Acylium Ion : Cool the suspension in an ice bath and slowly add acetyl chloride or acetic anhydride dropwise via the dropping funnel with vigorous stirring.

-

Addition of Quinoline : After the formation of the acylium ion complex, add a solution of quinoline in the same solvent to the reaction mixture at a controlled rate, maintaining the low temperature.

-

Reaction Progression : After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the progress by TLC.

-

Workup : Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction : Separate the organic layer and extract the aqueous layer with additional portions of the organic solvent.

-

Purification : Combine the organic extracts, wash with a saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

-

Spectroscopic Characterization: The Fingerprint of a Molecule

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the quinoline ring system and a singlet for the acetyl methyl group. The chemical shifts of the quinoline protons will be influenced by the electron-withdrawing acetyl group.

Expected ¹H NMR Chemical Shift Ranges:

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity |

| -CH₃ (acetyl) | ~2.5 - 2.8 | Singlet (s) |

| Aromatic-H | ~7.5 - 9.0 | Multiplets (m), Doublets (d) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Expected ¹³C NMR Chemical Shift Ranges:

| Carbon(s) | Expected Chemical Shift (ppm) |

| -C H₃ (acetyl) | ~25 - 30 |

| Aromatic-C | ~120 - 150 |

| C =O (acetyl) | ~195 - 205 |

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of the carbonyl group from the acetyl moiety.

Expected Key IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (ketone) | ~1680 - 1700 | Strong |

| C=C Stretch (aromatic) | ~1500 - 1600 | Medium to Strong |

| C-H Stretch (aromatic) | ~3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | ~2850 - 3000 | Medium |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) for this compound would be expected at m/z = 171.

Expected Fragmentation Pattern:

A prominent fragmentation pathway would be the loss of the acetyl group as an acylium ion or the loss of a methyl radical from the molecular ion.

Figure 2: A simplified potential fragmentation pathway for this compound in mass spectrometry.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a cornerstone in the development of a wide array of therapeutic agents.[1] The introduction of an acetyl group at the 6-position provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).[4][17]

Potential Therapeutic Applications:

-

Anticancer Agents : Quinoline derivatives have been extensively investigated for their anticancer properties, with some acting as kinase inhibitors or DNA intercalating agents.[1][3] The acetyl group can serve as a point for derivatization to enhance binding affinity to target proteins.

-

Antimicrobial Agents : The quinoline core is present in many antibacterial and antifungal drugs.[18] Modifications of the 6-acetyl group could lead to new derivatives with improved antimicrobial potency and spectrum.

-

Antimalarial Drugs : Historically, quinoline alkaloids like quinine have been pivotal in the fight against malaria. The development of new quinoline-based antimalarials is an ongoing area of research.[4]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, the safety precautions for the closely related 6-methylquinoline can serve as a useful guide.[2]

-

General Handling : Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Health Hazards : May be harmful if swallowed or inhaled. May cause skin and eye irritation.

-

Storage : Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable building block in the fields of medicinal chemistry and materials science. Its physicochemical properties, including its solid nature, moderate basicity, and the reactive acetyl group, make it an attractive starting point for the synthesis of a diverse range of novel compounds. This guide has provided a comprehensive overview of its known and predicted properties, along with practical experimental protocols for its synthesis and characterization. Further research to determine its quantitative solubility, experimental pKa, and detailed biological activity is warranted to fully unlock its potential.

References

- Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes - The Royal Society of Chemistry. (n.d.).

- Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. (2022, August 7).

- Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. (n.d.).

- Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025, October 2).

- Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed. (2018, November 15).

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (2025, August 27).

- Biological activities of quinoline derivatives - PubMed. (2009, December 1).

- Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.).

- An Overview: The biologically important quninoline derivatives. (2011, September 19).

- Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences - Scribd. (n.d.).

- SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. (2021, November 15).

- (PDF) Biological Activities of Quinoline Derivatives - ResearchGate. (2025, August 8).

- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North - UNCW Institutional Repository. (n.d.).

- An Overview: The biologically important quninoline derivatives. (2011, September 19).

- 6-Methylquinoline | C10H9N | CID 7059 - PubChem. (n.d.).

- 6-methyl quinoline 6-methylquinoline - The Good Scents Company. (n.d.).

- Showing Compound 6-Methylquinoline (FDB011115) - FooDB. (2010, April 8).

- 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem. (n.d.).

- 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem. (n.d.).

- 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem - NIH. (n.d.).

- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC. (2017, June 22).

- Quinoline, 6-methyl- - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

- 6-Methylquinoline (91-62-3) - Chemical Effects in Biological Systems - NIH. (n.d.).

- Genotoxicity of fluoroquinolines and methylquinolines - PubMed - NIH. (n.d.).

- 6-methyl quinoline - ChemBK. (2024, April 10).

- Synthesis of derivatives of quinoline. - SciSpace. (n.d.).

- Quinoline - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

- 6-METHYLQUINOLINE [FHFI] | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.).

- 6-Hydroxymethylquinoline | C10H9NO | CID 1514385 - PubChem - NIH. (n.d.).

- FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.).

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 傅-克酰基化反应 [sigmaaldrich.com]

- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scienceready.com.au [scienceready.com.au]

- 8. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]

- 9. Buy 6-Methylquinoline | 91-62-3 [smolecule.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 13. Friedel-Crafts Acylation [organic-chemistry.org]

- 14. rsc.org [rsc.org]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 6-Acetylquinoline for Advanced Research

Abstract

This technical guide offers an in-depth exploration of 6-Acetylquinoline, a versatile heterocyclic ketone pivotal to advancements in medicinal chemistry and materials science. This document provides a thorough analysis of its chemical and physical properties, detailed synthetic methodologies, reactivity, and a comprehensive overview of its applications, particularly in the realm of drug discovery and development. Designed for researchers, chemists, and professionals in the pharmaceutical and chemical industries, this guide serves as an authoritative resource, consolidating essential data and practical insights to facilitate innovative research and application.

Core Chemical Identity and Physicochemical Properties

This compound, systematically named 1-(quinolin-6-yl)ethan-1-one, is a key organic compound featuring a quinoline ring substituted with an acetyl group at the 6-position. This structural arrangement confers distinct electronic properties and steric configurations, making it a valuable precursor and pharmacophore in the synthesis of numerous biologically active molecules.

Chemical Data Summary

The fundamental physicochemical data for this compound are crucial for its effective handling, purification, and deployment in various experimental contexts.

| Property | Value | Source(s) |

| CAS Number | 73013-68-0 | [1] |

| Molecular Formula | C₁₁H₉NO | [1] |

| Molecular Weight | 171.19 g/mol | [1] |

| IUPAC Name | 1-(quinolin-6-yl)ethanone | [1] |

| Appearance | Solid | |

| Melting Point | 105-109 °C | |

| Boiling Point | 313.2±15.0 °C at 760 mmHg | |

| Solubility | Soluble in chloroform and methanol | |

| Density | 1.183±0.06 g/cm³ |

Structural Representation

Caption: Chemical structure of this compound.

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through Friedel-Crafts acylation of quinoline, a robust and well-established method.

Friedel-Crafts Acylation: A Step-by-Step Protocol

This protocol details a standard laboratory procedure for the synthesis of this compound. Adherence to safety protocols, including the use of a fume hood and appropriate personal protective equipment (PPE), is mandatory.

Materials:

-

Quinoline

-

Acetyl chloride or Acetic anhydride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (aq.)

-

Sodium bicarbonate (aq.)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis

Experimental Workflow:

Caption: Synthetic workflow for this compound.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous aluminum chloride and a dry solvent is critical as AlCl₃ is a moisture-sensitive Lewis acid. Its reaction with water would deactivate the catalyst and significantly reduce the reaction yield.

-

Controlled Temperature: The initial addition of AlCl₃ and the acylating agent is performed at 0°C to manage the exothermic nature of the reaction and prevent undesirable side reactions.

-

Aqueous Work-up: The acidic work-up with HCl is necessary to decompose the aluminum chloride complex formed with the product and to remove any unreacted starting materials into the aqueous phase. The subsequent wash with sodium bicarbonate neutralizes any remaining acid.

Chemical Reactivity

The reactivity of this compound is governed by the electrophilic nature of the quinoline ring and the versatile chemistry of the acetyl group. The acetyl moiety can undergo a variety of transformations, including reduction to an alcohol, oxidation, and condensation reactions, providing a gateway to a diverse range of derivatives.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of numerous pharmacologically active compounds.

Precursor for Biologically Active Molecules

This compound is a valuable starting material for the synthesis of compounds with potential therapeutic applications, including:

-

Anticancer Agents: The quinoline core is present in several approved anticancer drugs. The acetyl group on this compound can be readily modified to explore structure-activity relationships (SAR) for the development of new kinase inhibitors or DNA-interacting agents.

-

Antimicrobial and Antiviral Agents: Derivatives of quinoline have shown significant activity against a range of pathogens. The functional handle provided by the acetyl group allows for the introduction of various pharmacophores to enhance antimicrobial or antiviral efficacy.

The direct precursor to 2-bromo-1-(quinolin-6-yl)ethanone, this compound is instrumental in the synthesis of a variety of biologically active quinoline derivatives. The resulting alpha-haloketone is a highly reactive intermediate for nucleophilic substitution, enabling the construction of complex molecular architectures.[2]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment

-

Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

-

Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

First Aid and Emergency Procedures

-

If on Skin: Wash with plenty of soap and water.

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.

-

If Swallowed: Rinse mouth.

-

In all cases of exposure or concern, it is crucial to seek medical advice.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 258559, 1-(Quinolin-6-yl)ethan-1-one.

Sources

The Multifaceted Biological Activities of 6-Acetylquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among its numerous derivatives, those derived from 6-acetylquinoline have emerged as a particularly promising class of molecules with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives. We will delve into their significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the therapeutic landscape of these versatile compounds. This guide is structured to provide not just a compilation of facts, but a logical narrative that connects the chemical synthesis to the biological outcomes, fostering a deeper understanding of the structure-activity relationships that govern their efficacy.

The this compound Scaffold: A Privileged Starting Point in Medicinal Chemistry

The this compound core, characterized by a quinoline ring substituted with an acetyl group at the 6-position, offers a unique combination of structural features that make it an ideal starting material for the synthesis of diverse bioactive molecules. The acetyl group provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of different pharmacophores and the creation of extensive compound libraries. This synthetic tractability, coupled with the inherent biological relevance of the quinoline nucleus, underpins the significant interest in this class of compounds within the drug discovery community.

The general synthetic utility of the this compound scaffold is illustrated below, showcasing its conversion into key intermediates for various biologically active derivatives.

Caption: Synthetic pathways from this compound.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have a well-documented history as anticancer agents, and those derived from this compound are no exception.[1][2] These compounds have demonstrated efficacy against a range of cancer cell lines through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[2][3]

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[2] Chalcones and Schiff bases derived from this compound have been shown to trigger apoptotic pathways in cancer cells.[3] Furthermore, these derivatives can interfere with the cell cycle, causing arrest at specific phases and preventing uncontrolled cell proliferation.[2]

The workflow for investigating the pro-apoptotic and cell cycle inhibitory effects of this compound derivatives is a critical component of their preclinical evaluation.

Caption: Workflow for anticancer activity screening.

Inhibition of Key Signaling Pathways

The anticancer activity of quinoline derivatives is often linked to the inhibition of specific signaling pathways that are dysregulated in cancer.[4] Derivatives of this compound have shown potential in modulating pathways such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival.[3]

Thiosemicarbazones: A Promising Class of Anticancer Agents

Thiosemicarbazones derived from this compound have garnered significant attention for their potent anticancer activities.[5][6] These compounds are known to act as iron chelators, disrupting iron metabolism in cancer cells and leading to cell death.[5] Their ability to induce apoptosis and inhibit cell proliferation makes them a promising avenue for the development of novel anticancer therapeutics.[6][7][8][9]

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antimicrobial resistance necessitates the development of new and effective therapeutic agents. This compound derivatives have demonstrated significant potential in this area, exhibiting activity against a wide range of bacterial and fungal pathogens.[10][11]

Antibacterial and Antifungal Potential of Pyrazole Derivatives

Pyrazoles synthesized from this compound-derived chalcones have shown promising antimicrobial activity.[1][4][10][12] These compounds have been effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

A typical workflow for the synthesis and antimicrobial screening of pyrazole derivatives is outlined below.

Caption: Synthesis and antimicrobial screening workflow.

Antiviral and Anti-inflammatory Properties

Beyond their anticancer and antimicrobial activities, this compound derivatives have also shown promise as antiviral and anti-inflammatory agents.

Antiviral Potential

Several quinoline derivatives have been investigated for their antiviral activities against a range of viruses.[6][9][13] While specific studies on this compound derivatives are emerging, the broader class of quinolines has shown activity against viruses such as the dengue virus.[13] The mechanism of action often involves the inhibition of viral replication or entry into host cells.

Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases. Quinoline derivatives have been explored as anti-inflammatory agents, targeting various pharmacological targets like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[10][14][15][16][17] The anti-inflammatory potential of this compound derivatives is an active area of research, with initial studies suggesting their ability to modulate inflammatory pathways.[15][18][19]

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. For instance, the nature and position of substituents on the aromatic rings of chalcone and Schiff base derivatives can significantly impact their anticancer and antimicrobial activities.[2][20]

Future research in this field will likely focus on:

-

Rational Design and Synthesis: Utilizing computational modeling and SAR data to design and synthesize novel this compound derivatives with enhanced biological activity and improved pharmacokinetic profiles.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their therapeutic effects.

-

In Vivo Evaluation: Progressing the most promising candidates from in vitro studies to preclinical animal models to assess their efficacy and safety in a physiological context.

Experimental Protocols

To facilitate further research, this section provides representative, detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of Chalcones from this compound (Claisen-Schmidt Condensation)

Principle: This reaction involves the base-catalyzed condensation of this compound with an aromatic aldehyde to form the corresponding chalcone.[2][21]

Procedure:

-

Dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1.1 equivalents) in ethanol.

-

Add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative for 24-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[22][23]

Conclusion

Derivatives of this compound represent a versatile and promising platform for the discovery of new therapeutic agents. Their demonstrated efficacy across a range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory, highlights their significant potential in addressing unmet medical needs. The synthetic accessibility of the this compound scaffold allows for extensive chemical modification, enabling the fine-tuning of their pharmacological properties. As our understanding of the structure-activity relationships and mechanisms of action of these compounds continues to grow, so too will their potential to be developed into the next generation of life-saving drugs. This guide serves as a foundational resource to inspire and inform further research and development in this exciting area of medicinal chemistry.

References

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Asian Journal of Chemistry.

- Amer, A. M., El-Desoky, A. M., & El-Gazzar, A. B. A. (2014). Synthesis, Characterization and Antimicrobial Activity of Some Novel Quinoline Derivatives Bearing Pyrazole and Pyridine Moieties. Journal of the Korean Chemical Society, 58(3), 284-290.

- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). Molecules, 27(15), 5036.

- Synthesis and biological activities of some chalcone derivatives. (n.d.).

- Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (n.d.). Molecules.

- Synthesis and Antimicrobial Activity of Some Novel Pyrazole Derived Quinolines. (n.d.).

- A Review on Chalcones Synthesis and their Biological Activity. (n.d.).

- Insights into Quinoline Schiff Bases as Anticancer Agents. (n.d.). International Journal of Research in Pharmaceutical Sciences.

- Synthesis and antimicrobial activity of some pyrazoline derivatives bearing amide moiety. (n.d.). DergiPark.

- Synthesis and characterization of quinoline-based thiosemicarbazones and correlation of cellular iron-binding efficacy to anti-tumor efficacy. (2012). Journal of Inorganic Biochemistry, 114, 58-65.

- Synthesis of Chalcone Derivatives and its Biological Evaluations: An Overview. (2025). Biointerface Research in Applied Chemistry.

- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv

- Hassanin, R., El-Sayed, W. A., & El-Adl, K. (2018). Synthesis and molecular docking studies of some novel Schiff bases incorporating 6-butylquinolinedione moiety as potential topoisomerase IIβ inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1166-1175.

- Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (n.d.). Molecules.

- Gupta, S. K., & Mishra, A. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(1), 31-43.

- Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. (2025). European Journal of Medicinal Chemistry, 285, 117466.

- Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2025).

- Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. (n.d.).

- Calhoun, W., Carlson, R. P., Crossley, R., Datko, L. J., Dietrich, S., Heatherington, K., ... & Shepherd, R. G. (1995). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of medicinal chemistry, 38(9), 1473-1481.

- Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. (n.d.). Oriental Journal of Chemistry.

- Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. (n.d.). Molecules.

- Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Deriv

- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). Mini reviews in medicinal chemistry.

- Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases. (n.d.).

- Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordin

Sources

- 1. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. pharmatutor.org [pharmatutor.org]

- 3. ijrpr.com [ijrpr.com]

- 4. [PDF] Synthesis, Characterization and Antimicrobial Activity of Some Novel Quinoline Derivatives Bearing Pyrazole and Pyridine Moieties | Semantic Scholar [semanticscholar.org]

- 5. Synthesis and characterization of quinoline-based thiosemicarbazones and correlation of cellular iron-binding efficacy to anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. archives.ijper.org [archives.ijper.org]

- 8. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. ijcpa.in [ijcpa.in]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. meddocsonline.org [meddocsonline.org]

- 13. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]

- 14. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordination [mdpi.com]

A Guide to the Spectroscopic Characterization of 6-Acetylquinoline

Introduction: The Structural Significance of 6-Acetylquinoline

This compound is a heterocyclic aromatic ketone of significant interest within medicinal chemistry and materials science. As a derivative of quinoline, a structural motif present in numerous natural products and pharmacologically active compounds, its characterization is pivotal for drug development and quality control. The acetyl group at the 6-position significantly influences the molecule's electronic properties, reactivity, and potential biological interactions. A thorough spectroscopic analysis is therefore indispensable for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide provides an in-depth technical overview of the core spectroscopic techniques employed in the comprehensive characterization of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Workflow of Spectroscopic Analysis

The structural elucidation of a molecule like this compound is a multi-faceted process. No single technique can provide a complete picture; instead, a synergistic application of various spectroscopic methods is essential. The logical flow of this process ensures a self-validating system, where data from one technique corroborates and refines the interpretations of another.

Caption: A typical workflow for the spectroscopic characterization of a synthesized organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms. For this compound, both ¹H and ¹³C NMR are crucial.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The aromatic protons of the quinoline ring and the methyl protons of the acetyl group will have distinct chemical shifts.

Causality in Experimental Choices:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for quinoline derivatives due to its excellent solubilizing properties and its single, easily identifiable solvent peak.

-

Internal Standard: Tetramethylsilane (TMS) is the universal reference standard (0 ppm) due to its chemical inertness and its sharp, single resonance peak which does not overlap with most organic proton signals.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.9 | dd | ~4.2, 1.7 |

| H-3 | ~7.4 | dd | ~8.2, 4.2 |

| H-4 | ~8.1 | dd | ~8.2, 1.7 |

| H-5 | ~8.0 | d | ~8.8 |

| H-7 | ~8.2 | dd | ~8.8, 2.1 |

| H-8 | ~8.5 | d | ~2.1 |

| -COCH₃ | ~2.7 | s | - |

Note: These are predicted values based on data for analogous quinoline derivatives. Actual experimental values may vary slightly.[1][2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The number of distinct signals corresponds to the number of non-equivalent carbon atoms.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O | ~197 |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~136 |

| C-4a | ~129 |

| C-5 | ~128 |

| C-6 | ~137 |

| C-7 | ~130 |

| C-8 | ~125 |

| C-8a | ~148 |

| -CH₃ | ~26 |

Note: These are predicted values based on data for analogous quinoline derivatives.[3][4]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key absorptions will be from the aromatic quinoline ring and the carbonyl group of the acetyl substituent.

Causality in Experimental Choices:

-

Sample Preparation: For a solid sample, the KBr pellet method is often preferred to obtain a high-resolution spectrum and avoid solvent interference. A thin film can be used if the sample is an oil.

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H stretch | Aromatic |

| ~1680 | C=O stretch | Ketone |

| ~1600, ~1500, ~1450 | C=C stretch | Aromatic Ring |

| ~830 | C-H bend | Aromatic (out-of-plane) |

Note: These are characteristic ranges. The exact peak positions can be influenced by the molecular environment.[5][6][7]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount (~1-2 mg) of dry this compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and compare them to known functional group correlation tables.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through fragmentation patterns. For this compound, the molecular ion peak will confirm the molecular formula, and fragmentation will likely involve the loss of the acetyl group.

Causality in Experimental Choices:

-

Ionization Method: Electron Ionization (EI) is a common technique for relatively small, stable organic molecules. It typically induces fragmentation, which is useful for structural elucidation.

Expected Mass Spectrum Data for this compound:

| m/z | Interpretation |

| 171 | [M]⁺ (Molecular Ion) |

| 156 | [M - CH₃]⁺ |

| 128 | [M - COCH₃]⁺ (Quinoline radical cation) |

Note: The relative intensities of the fragment ions will depend on their stability.[8][9][10]

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to generate positively charged ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to deduce structural features. The loss of a fragment with a mass of 43 amu (CH₃CO) would be a strong indicator of the acetyl group.[11]

-

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The quinoline ring system of this compound will exhibit characteristic absorption bands in the UV region.

Causality in Experimental Choices:

-

Solvent Selection: Spectroscopic grade ethanol or methanol are common solvents as they are transparent in the UV region of interest and can solubilize many organic compounds.

Expected UV-Vis Absorption Maxima (λmax) for this compound:

| Solvent | Expected λmax (nm) |

| Ethanol | ~250, ~300 |

Note: The acetyl group, as a conjugating substituent, will influence the position and intensity of these absorption bands compared to unsubstituted quinoline.[12][13]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol) of a known concentration.

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.1 - 1.0 AU).

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to record a baseline spectrum.

-

Fill a matched cuvette with the sample solution.

-

Scan the sample over a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Conclusion: A Unified Structural Assignment

The comprehensive spectroscopic characterization of this compound relies on the integrated interpretation of data from NMR, IR, MS, and UV-Vis techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system that allows for an unambiguous confirmation of the molecule's identity and purity. This guide has outlined the fundamental principles, expected data, and standardized protocols for these analyses, providing a robust framework for researchers in drug discovery and chemical synthesis.

References

- Govande, C. A., & Sarkate, A. P. (2014). A mild and efficient synthesis of some new 2, 4, 5-trisubstituted and 1, 2, 4, 5-tetrasubstituted imidazole derivatives and their spectral characterization. Journal of Chemical and Pharmaceutical Research, 6(5), 899-905.

- Trinh, T. H., Le, T. H., & Nguyen, H. D. (2022). Synthesis and NMR Spectroscopic Characteristics of Novel Polysubstituted Quinolines Incorporating Furoxan Moiety. Heterocycles, 104(2), 365-378.

- Srinivasan, B., et al. (2015). Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. Journal of Chemistry, 2015, Article ID 897346.

- Al-Ostath, A. I., et al. (2021). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry, 37(4), 868-876.

- Kocjan, D., Hadži, D., & Kidrič, J. (1980). 1H and 13C NMR study of 8-hydroxyquinoline and some of its 5-substituted analogs. Vestnik Slovenskega Kemijskega Drustva, 27(2), 109-118.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Reich, H. J. (2021). Structure Determination Using Spectroscopic Methods. University of Wisconsin.

- Beck, A. (2010). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. University of North Carolina Wilmington.

- Reich, H. J. (2021). 1H NMR Chemical Shifts. University of Wisconsin.

- Amanote Research. (n.d.). Synthesis, Spectroscopic Characterization and Photoactivity of Zr(IV) Phthalocyanines Functionalized With Aminobenzoic Acids and Their GO-Based.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7059, 6-Methylquinoline.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11945, 6-Nitroquinoline.

- InstaNANO. (2024). FTIR Functional Group Database Table with Search.

- Dos Santos, G. V., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. The Journal of Physical Chemistry A, 121(41), 7887–7897.

- National Institute of Standards and Technology. (n.d.). Quinoline, 6-methyl-. In NIST Chemistry WebBook.

- Garcin, E., et al. (2017). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 39(5), 701-705.

- Satheeshkumar, R., et al. (2025). 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. Indian Journal of Chemistry, 64(6).

- Johns, S. R., Lamberton, J. A., & Willing, R. I. (1975). C N.M.R. spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Australian Journal of Chemistry, 28(7), 1627-1630.

- Soderberg, T. (2023). Mass Spectrometry of Some Common Functional Groups. In Chemistry LibreTexts.

- National Institute of Standards and Technology. (n.d.). Quinoline. In NIST Chemistry WebBook.

- Scribd. (n.d.). FT-IR Spectrum Table.

- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.

- National Institute of Standards and Technology. (n.d.). Quinoline, 6-methyl- IR Spectrum. In NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). Quinoline UV/Visible spectrum. In NIST Chemistry WebBook.

- Zhu, D. Z., et al. (2009). [Absorption spectra analysis in the degradation process of quinoline in aqueous solution by VUV lights]. Guang Pu Xue Yu Guang Pu Fen Xi, 29(7), 1933-1936.

- Fodor, T., et al. (2019). An 8-hydroxyquinoline-proline hybrid with multidrug resistance reversal activity and solution chemistry of its half-sandwich organometallic Ru and Rh complexes. Dalton Transactions, 48(31), 11849-11860.

Sources

- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 2. repository.uncw.edu [repository.uncw.edu]

- 3. tsijournals.com [tsijournals.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Quinoline [webbook.nist.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Quinoline [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 6-Acetylquinoline Analogues

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The introduction of an acetyl group at the 6-position furnishes a versatile synthetic handle, enabling further molecular elaboration and the development of novel analogues for drug discovery pipelines. This guide provides a comprehensive, field-proven overview of the principal methodologies for synthesizing 6-acetylquinoline and its derivatives. We will delve into the mechanistic rationale behind classical ring-forming reactions, explore modern catalytic strategies, and detail the essential purification and characterization techniques required to validate these critical molecular entities.

Strategic Approaches to Synthesis

The synthesis of 6-acetylquinolines can be approached through several distinct strategies, each with its own set of advantages and experimental considerations. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. We will explore three primary routes: classical heteroannulation, modern cross-coupling techniques, and functional group transformation.

Classical Heteroannulation: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust and direct method for constructing the quinoline ring system from readily available anilines and α,β-unsaturated carbonyl compounds.[3][4] To generate a this compound, the logical starting material is 4-aminoacetophenone. The α,β-unsaturated carbonyl component, typically acrolein, is generated in situ from the acid-catalyzed dehydration of glycerol.[5][6]